GS-9770: A Novel Non-Peptidomimetic HIV Protease Inhibitor for Unboosted, Once-Daily Oral Administration
GS-9770: A Novel Non-Peptidomimetic HIV Protease Inhibitor for Unboosted, Once-Daily Oral Administration
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of GS-9770, a novel, investigational, non-peptidomimetic inhibitor of HIV-1 protease developed by Gilead Sciences. GS-9770 has been designed for once-daily oral administration without the need for a pharmacokinetic booster, a significant potential advantage over currently prescribed protease inhibitors (PIs) that often require co-administration with agents like ritonavir (B1064) or cobicistat.[1][2] This document details the mechanism of action, preclinical efficacy, pharmacokinetic profile, and resistance characteristics of GS-9770, presenting key data in a structured format to facilitate understanding and further research.
Introduction: Overcoming the Limitations of Peptidomimetic Protease Inhibitors
HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins essential for producing infectious virions.[3][4] PIs have been a cornerstone of antiretroviral therapy (ART) for decades, valued for their high genetic barrier to resistance.[1] However, the currently approved PIs, such as atazanavir (B138) and darunavir (B192927), are peptidomimetic in nature, which contributes to their poor metabolic stability and short half-life. This necessitates co-administration with a pharmacokinetic booster to achieve therapeutic plasma concentrations with once-daily dosing. This boosting can lead to significant drug-drug interactions, complicating treatment regimens.
GS-9770 was developed to address this unmet need. By utilizing a novel iminohydantoin pharmacophore, researchers moved away from the traditional peptidomimetic scaffold. This design approach, inspired by the discovery of unboosted BACE1 inhibitors, aimed to improve metabolic stability and pharmacokinetic properties, thus enabling a potent, unboosted, once-daily oral PI.
Mechanism of Action and In Vitro Activity
GS-9770 is a potent and selective inhibitor of the HIV-1 protease. Its non-peptidomimetic structure allows it to bind effectively to the active site of the enzyme, preventing the cleavage of Gag and Gag-Pol polyproteins and thereby inhibiting the maturation of new viral particles.
Enzyme Inhibition and Selectivity
GS-9770 demonstrates potent inhibitory activity against recombinant HIV-1 protease with high selectivity over other human aspartic proteases.
| Parameter | GS-9770 | Atazanavir (Control) | Darunavir (Control) |
| Ki(app) vs. HIV-1 Protease | 0.16 nM | 0.023 nM | 0.009 nM |
| Selectivity vs. other Aspartic Proteases | >660-fold | Not Reported | Not Reported |
| Table 1: In Vitro Inhibitory Activity of GS-9770 against HIV-1 Protease. |
Antiviral Activity
In cell culture, GS-9770 exhibits potent antiviral activity against a broad range of HIV-1 subtypes and HIV-2 isolates in primary human cells.
| Cell Type | Virus Strain(s) | EC50 |
| Human PBMCs | 20 HIV-1 Clinical Isolates | Geometric Mean: 7 nM (Range: 1.9-26 nM) |
| Human PBMCs | 2 HIV-2 Clinical Isolates | 26 nM |
| Table 2: Antiviral Activity of GS-9770 in Cell Culture. |
The mechanism of action, involving the inhibition of the HIV protease, is a critical step in preventing viral maturation.
Resistance Profile
A key advantage of PIs is their high barrier to resistance. GS-9770 demonstrates an improved resistance profile against HIV-1 isolates already resistant to atazanavir and darunavir.
In resistance selection experiments, GS-9770 prevented the emergence of breakthrough HIV-1 variants at all tested concentrations. Escalating concentrations of the drug required multiple protease substitutions for the virus to grow out. Against a panel of 49 patient-derived PI-resistant reporter viruses, GS-9770 showed a lower fold change in IC50 compared to darunavir and atazanavir, indicating better activity against these resistant strains.
| Parameter | GS-9770 | Darunavir | Atazanavir |
| Geometric Mean Fold Change in IC50 | 2.5 | 5.3 | 9.1 |
| Table 3: Activity of GS-9770 against a Panel of 49 PI-Resistant HIV-1 Isolates. |
Preclinical Pharmacokinetics and Metabolic Stability
The non-peptidomimetic nature of GS-9770 contributes to its improved metabolic stability in human liver microsomes. Preclinical studies in animal models, including Sprague Dawley rats, demonstrated good oral bioavailability and a long half-life, supporting the potential for unboosted, once-daily dosing in humans.
| Species | Oral Bioavailability (%) | Half-life (hours) | Human Liver Microsome Predicted Clearance (L/h/kg) |
| Preclinical Animal Models | 46 - 100 | 7 - 12 | 0.09 |
| Table 4: Preclinical Pharmacokinetic Parameters of GS-9770. |
Detailed Experimental Protocols
The following are descriptions of the key experimental methodologies used in the preclinical characterization of GS-9770.
HIV-1 Protease Enzyme Inhibition Assay
The inhibitory activity of GS-9770 against recombinant HIV-1 protease was determined using a fluorogenic biochemical assay.
Protocol:
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Enzyme and Substrate Preparation: Purified, recombinant HIV-1 protease and a specific fluorogenic peptide substrate are prepared in an appropriate assay buffer.
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Inhibitor Preparation: GS-9770 and control inhibitors (atazanavir, darunavir) are serially diluted to create a range of concentrations.
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Reaction: The HIV-1 protease is pre-incubated with the various concentrations of the inhibitor.
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Measurement: The reaction is initiated by the addition of the fluorogenic substrate. The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a plate reader.
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Data Analysis: The initial reaction velocities are calculated. The apparent inhibitory constant (Ki(app)) is determined by fitting the dose-response data to the appropriate enzyme inhibition model.
Antiviral Cell-Based Assay
The antiviral potency (EC50) of GS-9770 was determined in primary human blood mononuclear cells (PBMCs).
Protocol:
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Cell Preparation: PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) to make them permissive to HIV-1 infection.
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Infection: Stimulated PBMCs are infected with a panel of diverse HIV-1 and HIV-2 clinical isolates.
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Drug Treatment: Immediately following infection, the cells are washed and cultured in the presence of serial dilutions of GS-9770 or control drugs.
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Endpoint Measurement: After a defined incubation period (e.g., 7 days), the level of viral replication is quantified by measuring reverse transcriptase activity or p24 antigen levels in the culture supernatant.
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Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated by fitting the data to a sigmoidal dose-response curve.
In Vitro Resistance Selection Studies
The genetic barrier to resistance was assessed by long-term passaging of HIV-1 in the presence of GS-9770.
Protocol:
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Initial Culture: HIV-1 infected MT-2 cells are cultured in the presence of fixed, sub-optimal concentrations of GS-9770 or a control drug.
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Passaging: The culture supernatants are periodically harvested and used to infect fresh cells with the same concentration of the drug. This process is continued for an extended period (e.g., >35 days).
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Dose Escalation: In separate experiments, viral cultures that show breakthrough are passaged at progressively higher concentrations of GS-9770 to select for more resistant variants.
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Genotypic Analysis: When viral breakthrough is observed, the viral RNA is extracted, and the protease gene is sequenced to identify amino acid substitutions associated with resistance.
The structure-enabled design of GS-9770 was a logical process to improve upon existing therapies.
References
- 1. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of GS-9770 - a Novel, Unboosted, Once Daily Oral HIV-Protease Inhibitor [natap.org]
- 3. Advances in non-peptidomimetic HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
